molecular formula C11H16ClNO B1349706 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 786728-93-6

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B1349706
CAS No.: 786728-93-6
M. Wt: 213.7 g/mol
InChI Key: NAGJNVGLKPVFTG-UHFFFAOYSA-N
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Scientific Research Applications

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is utilized in various scientific research applications, including:

Preparation Methods

The synthesis of 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves several steps. One common method includes the reaction of 1-isopropyl-2,5-dimethyl-1H-pyrrole with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product .

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the modification of the target molecule, affecting its function and activity .

Comparison with Similar Compounds

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in scientific research.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-7(2)13-8(3)5-10(9(13)4)11(14)6-12/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJNVGLKPVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165584
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786728-93-6
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786728-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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